molecular formula C12H19NO4 B1449719 (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1454843-78-7

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B1449719
CAS No.: 1454843-78-7
M. Wt: 241.28 g/mol
InChI Key: VEIYKHIPSJIVRK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1454843-78-7) is a chiral, non-natural amino acid derivative featuring a spirocyclic scaffold. This compound is structurally characterized by a bicyclic system comprising a cyclopropane ring fused to a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety (Fig. 1). Its stereochemistry at the C6 position (R-configuration) distinguishes it from the (S)-enantiomer (CAS: 1129634-44-1), which is a key intermediate in the synthesis of ledipasvir, an HCV NS5A inhibitor .

The compound’s rigid spirocyclic structure imposes conformational constraints, making it valuable in medicinal chemistry for optimizing peptide-based therapeutics. It is commercially available with >95% purity (BLDpharm, Combi-Blocks) and is stored at room temperature in dry conditions .

Properties

IUPAC Name

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYKHIPSJIVRK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133709
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454843-78-7
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454843-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps and Conditions

  • Starting from an imine analogue of glycine, the reaction proceeds under catalytic conditions with a chinchonidine-derived catalyst.
  • The reaction yields the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold.
  • Subsequent workup and purification yield the product as an oil with good optical purity.

This method is notable for its operational simplicity and enantioselectivity, making it suitable for industrial scale-up.

Multi-Step Synthesis from Amines and Halogenated Intermediates

Another detailed synthetic route involves several steps starting from an amine precursor, followed by acylation, halogenation, and reductive steps to afford the target compound.

Stepwise Synthesis Summary

Step Reagents & Conditions Outcome & Yield Notes
1. Acylation Amine (e.g., compound 12), anhydrous Et3N, DMAP, CH2Cl2, rt, 48 h Compound 6 obtained as oil, 85% yield Formation of Boc-protected intermediate
2. Hydrolysis Compound 6, MeOH/THF/H2O, aqueous KOH 50%, rt, 32 h Acid 5 obtained as oil, 78% yield Conversion to carboxylic acid
3. Benzylation Acid 5, Cs2CO3, benzyl bromide, DMF, rt, overnight Benzyl ester isolated, 79% yield Protection of acid group
4. Halogenation Compound 6, CBr3CO2Na, Bu4NBr, CH2Cl2, 70 °C, 5.5 h total Dibromo tert-butyl ester, 73% yield Introduction of bromine substituents
5. Reductive Dehalogenation Dibromo ester, (Me3Si)3SiH, AIBN, toluene, 90 °C, 18 h Final product (15) as oil, 53% yield Removal of bromine, completion of synthesis

Mechanistic Notes

  • The acylation step introduces the Boc protecting group on the nitrogen.
  • Hydrolysis under basic conditions converts esters to carboxylic acids.
  • Benzylation protects the acid group for further transformations.
  • Halogenation introduces bromine atoms facilitating subsequent reductive elimination.
  • Reductive dehalogenation with tris(trimethylsilyl)silane and AIBN removes halogens to yield the final spirocyclic acid.

This sequence demonstrates careful functional group interconversions and protecting group strategies to achieve the target compound with high purity and stereochemical integrity.

Synthesis Data and Characterization

The synthesized compounds are characterized by:

  • Optical rotation measurements confirming stereochemistry (e.g., [α]D values around –21 to –27 in CHCl3).
  • ^1H NMR spectroscopy (400 MHz) confirming structural features.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • Chromatographic purification (silica gel column chromatography) ensuring purity.

Industrial and Patent-Related Processes

Patent literature (e.g., US8927739B2) describes improved processes for preparing 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, emphasizing:

  • Scalability.
  • Use of reductive reagents for halogenated intermediates.
  • Utility of these compounds as intermediates in biologically active molecule synthesis, especially hepatitis C virus inhibitors.

These processes align with the synthetic strategies described above and highlight the compound's importance in medicinal chemistry.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Enantioselective Catalysis One-pot double allylic alkylation, chiral catalyst High enantioselectivity, simpler operation Requires chiral catalyst, potential cost
Multi-step Halogenation & Reduction Stepwise acylation, halogenation, reductive dehalogenation Well-established, adaptable to scale Longer sequence, multiple purifications

Chemical Reactions Analysis

Types of Reactions

®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and deprotecting agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from the reactions of ®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol can yield the corresponding free amine .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Drug Synthesis

One of the primary applications of (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is in the synthesis of antiviral compounds. It serves as a crucial intermediate in the preparation of hepatitis C virus (HCV) NS5A inhibitors. These inhibitors are vital for developing treatments against HCV, which affects millions globally. The compound's unique spirocyclic structure contributes to its biological activity, allowing for effective interaction with viral proteins .

1.2 Synthesis of Ledipasvir

The compound has been specifically noted for its role in synthesizing ledipasvir, a direct-acting antiviral medication used to treat chronic hepatitis C infection. Research indicates that this compound can be utilized in enantioselective synthesis pathways that enhance the yield and efficacy of ledipasvir production .

Organic Synthesis Applications

2.1 Chiral Building Blocks

In organic synthesis, this compound is employed as a chiral building block. Its ability to provide chirality makes it valuable in synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals . The compound's structural features allow chemists to create complex molecules with specific stereochemical configurations.

2.2 Catalytic Reactions

Recent studies have demonstrated that this compound can be involved in catalytic reactions, particularly those requiring enantioselectivity. For instance, it has been used in double allylic alkylation processes to yield proline derivatives, showcasing its versatility in synthetic methodologies .

Research and Development

3.1 Case Studies

Several case studies illustrate the compound's application in drug discovery and development:

  • HCV Inhibitors : A study highlighted the use of this compound in synthesizing a series of HCV NS5A inhibitors, demonstrating its effectiveness as an intermediate that enhances the therapeutic potential of these drugs .
  • Proline Derivatives : Another research project focused on utilizing this compound to synthesize novel proline derivatives through enantioselective methods, emphasizing its role in developing new therapeutic agents with improved efficacy against various diseases .

Data Summary Table

Application AreaSpecific Use CaseReference
Medicinal ChemistryIntermediate for HCV NS5A inhibitors
Drug SynthesisSynthesis of ledipasvir
Organic SynthesisChiral building block
Catalytic ReactionsDouble allylic alkylation

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Forms

Property (R)-Enantiomer (1454843-78-7) (S)-Enantiomer (1129634-44-1)
Melting Point Not reported 94–95°C
Optical Rotation Not reported [α]D²⁵: –23.5 (c 1.00, MeOH)
Biological Role Intermediate in SARS-CoV-2 inhibitors Key intermediate in ledipasvir (HCV)
Synthesis Requires chiral resolution Asymmetric synthesis via HOBt/DCC

The (S)-enantiomer is well-documented in HCV drug development, while the (R)-form has emerged in COVID-19 research (e.g., CMX990, a SARS-CoV-2 3CL protease inhibitor) . Stereochemistry critically influences target binding; for instance, ledipasvir’s efficacy relies on the (S)-configuration .

Structural Analogues with Modified Substituents

Compound Name Key Modification Application
Methyl (S)-5-((S)-2-(Boc-amino)-3,3-dimethylbutanoyl)-5-azaspiro[2.4]heptane-6-carboxylate Esterification of carboxylic acid COVID-19 drug intermediate
(S)-5-((R)-2-Hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Acyl group addition SARS-CoV-2 inhibitor
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Oxygen substitution in spiro ring Not reported (structural analogue)
  • Heteroatom Effects : Replacing nitrogen with oxygen (e.g., 1-oxa analogue in ) alters electronic properties and ring strain, affecting reactivity .

Salt Forms and Derivatives

Compound Name Properties Use Case
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate Improved water solubility Formulation optimization
tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate Hydroxymethyl side chain Synthetic intermediate

Salt forms (e.g., potassium) are developed to enhance solubility for parenteral formulations . Modifications like hydroxymethyl groups () introduce sites for further derivatization.

Pharmacological and Industrial Relevance

  • HCV Treatment : The (S)-enantiomer is pivotal in ledipasvir, which targets NS5A with picomolar potency .
  • COVID-19 Research : The (R)-enantiomer’s derivatives (e.g., CMX990) exploit covalent warheads for 3CL protease inhibition .
  • Commercial Demand : Supplied by PharmaBlock, Combi-Blocks, and BLDpharm, with prices reflecting chiral purity (>95% for R-form; >99% for S-form) .

Biological Activity

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, with CAS number 1454843-78-7, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of antiviral agents, specifically those targeting hepatitis C virus (HCV) infections.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

Antiviral Properties

This compound is primarily recognized for its application in synthesizing ledipasvir, a potent NS5A inhibitor used in HCV treatment. Ledipasvir exhibits activity in the picomolar range, making it one of the most effective antiviral agents against HCV. The synthesis of ledipasvir involves this compound as a key precursor, highlighting its importance in antiviral drug development .

The mechanism by which ledipasvir and similar compounds exert their antiviral effects involves the inhibition of the NS5A protein, crucial for viral replication and assembly. By disrupting this protein's function, these compounds effectively reduce viral load and improve patient outcomes in HCV infections .

Case Studies

  • Synthesis and Efficacy : A study demonstrated that the synthesis of this compound could be achieved through a one-pot double allylic alkylation process, yielding high purity and efficiency . This efficient synthesis pathway is critical for large-scale production, facilitating further research into its biological applications.
  • Inhibition Studies : In vitro studies have shown that ledipasvir derived from this compound significantly inhibits HCV replication in human liver cells, with IC50 values in the low nanomolar range . This underscores the compound's effectiveness as a building block for antiviral therapies.

Data Table: Summary of Biological Activities

CompoundActivityReference
This compoundPrecursor for ledipasvir synthesis
LedipasvirNS5A inhibitor for HCV

Q & A

Synthesis and Stereochemical Control

Q: What are the critical factors in designing an enantioselective synthesis route for (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid? A: Key considerations include:

  • Chiral Resolution : Use of chiral auxiliaries or catalysts to control the (R)-configuration at the spirocyclic center. For example, enantioselective methods reported in employ stereospecific cyclization and protecting group strategies to achieve >95% enantiomeric excess (e.e.) .
  • Rotamer Management : The compound exists as a mixture of rotamers due to restricted rotation around the spirocyclic bond. NMR analysis (e.g., ¹H and ¹³C) is critical to confirm stereochemical integrity, as minor rotamers can complicate spectral interpretation .
  • Protection-Deprotection : The tert-butoxycarbonyl (Boc) group is introduced early to stabilize the amine during synthesis and removed under acidic conditions (e.g., TFA) in later stages .

Biological Activity Optimization

Q: How can researchers optimize JAK1 selectivity for derivatives based on the 5-azaspiro[2.4]heptane scaffold? A: Strategies include:

  • Scaffold Hybridization : Combining the 5-azaspiro[2.4]heptane core with JAK1-selective motifs, such as the 7-deazapurine moiety from tofacitinib analogs. demonstrates that this approach achieved an IC₅₀ of 8.5 nM against JAK1 with 48-fold selectivity over JAK2 .
  • Substituent Tuning : Modifying the substituents at position 7 of the spirocycle to enhance binding pocket compatibility. Methyl or cyano groups at this position improve selectivity by reducing off-target interactions .
  • Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) are essential to identify selectivity outliers and refine structural designs .

Analytical Characterization

Q: What analytical techniques are most effective for characterizing the stereochemical purity and stability of this compound? A:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz) can distinguish rotamers and confirm stereochemistry. For example, reports distinct δ values for major and minor rotamers (e.g., 1.44 ppm vs. 1.48 ppm for Boc groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular integrity (e.g., [M-H]⁻ ion at m/z 240.1236) .
  • Chiral HPLC : Validates enantiomeric purity, with columns like Chiralpak AD-H resolving (R)- and (S)-enantiomers .

Structure-Activity Relationships (SAR) in Antiviral Research

Q: How do structural modifications at the 5-azaspiro[2.4]heptane core influence protease inhibitory activity? A:

  • Warhead Integration : In , the spirocyclic core was functionalized with a hydroxypentanoyl warhead to target the SARS-CoV-2 3CL protease, achieving nanomolar potency (IC₅₀ = 23 nM) .
  • Side Chain Flexibility : Introducing trifluoromethoxy or pyrrolidinone groups (e.g., CMX990 in ) enhances binding to the protease’s S1/S2 pockets .
  • Crystallographic Validation : X-ray co-crystallography with the target protease is critical to validate binding modes and guide iterative SAR .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies between in vitro kinase inhibition data and in vivo efficacy results for 5-azaspiro[2.4]heptane derivatives? A:

  • ADME Profiling : Poor bioavailability or metabolic instability (e.g., CYP450-mediated degradation) may explain reduced in vivo efficacy despite strong in vitro activity. highlights the use of hepatic microsomal stability assays and hERG toxicity screening to prioritize compounds .
  • Species-Specific Differences : In vivo models (e.g., mouse collagen-induced arthritis (CIA) in ) may metabolize compounds differently than human in vitro systems. Parallel PK/PD studies in multiple species are recommended .
  • Off-Target Effects : Proteome-wide selectivity profiling (e.g., thermal shift assays) can identify unexpected interactions that alter in vivo outcomes .

In Vivo Efficacy Evaluation

Q: What preclinical models are suitable for assessing the efficacy of 5-azaspiro[2.4]heptane derivatives in autoimmune diseases? A:

  • Collagen-Induced Arthritis (CIA) : A murine model used in to evaluate JAK1 inhibitors. Compounds showing >50% reduction in paw swelling at 10 mg/kg doses are considered promising .
  • Adjuvant-Induced Arthritis (AIA) : Rat models provide complementary data on systemic inflammation and bone erosion .
  • Dosing Regimens : Subcutaneous administration (e.g., BID dosing) is often required to maintain therapeutic plasma levels due to rapid clearance .

Synthetic Intermediate Characterization

Q: What steps ensure the fidelity of intermediates like methyl esters during the synthesis of (R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid? A:

  • Esterification Monitoring : FT-IR (e.g., C=O stretch at 1717 cm⁻¹) and LC-MS track the conversion of carboxylic acid to methyl ester ( ) .
  • Purification : Silica gel chromatography with gradients of PE:THF (5:1) removes unreacted starting materials and byproducts .
  • Stability Testing : Intermediates are stored under inert conditions (N₂ atmosphere) to prevent Boc group hydrolysis .

Handling Stereochemical Challenges

Q: What strategies mitigate epimerization risks during the synthesis of (R)-configured 5-azaspiro[2.4]heptane derivatives? A:

  • Low-Temperature Reactions : Conducting alkylation or cyclization steps at 0–5°C minimizes racemization .
  • Protecting Group Selection : Bulky groups like Boc stabilize the desired configuration by sterically hindering inversion .
  • Kinetic vs. Thermodynamic Control : Optimizing reaction times to favor kinetic products (e.g., shorter reaction times in prevent equilibration to undesired stereoisomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.